molecular formula C16H16ClN5O4S2 B2535091 (5-nitrofuran-2-yl)(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1351596-23-0

(5-nitrofuran-2-yl)(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2535091
CAS No.: 1351596-23-0
M. Wt: 441.91
InChI Key: CYTKEBOAABYKRO-UHFFFAOYSA-N
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Description

(5-nitrofuran-2-yl)(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C16H16ClN5O4S2 and its molecular weight is 441.91. The purity is usually 95%.
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Biological Activity

The compound (5-nitrofuran-2-yl)(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and structure–activity relationships (SAR).

Chemical Structure and Synthesis

The compound consists of a nitrofuran moiety linked to a piperazine ring substituted with a thiophene and a thiadiazine. The synthesis typically involves multi-step organic reactions, including nitration, cyclization, and amidation processes. The structural complexity contributes to its diverse biological activities.

Antimicrobial Properties

Numerous studies have demonstrated the antimicrobial efficacy of compounds containing the nitrofuran and thiadiazole moieties. For instance:

  • Antileishmanial Activity : Research indicates that derivatives of 5-nitrofuran linked to piperazine exhibit significant antileishmanial activity against Leishmania major. The most potent compound in this series had an IC50 value of 0.08 µM against promastigotes, showing high selectivity with a selectivity index (SI) of 78.5 .
  • Antibacterial Activity : Compounds based on the nitrofuran structure have shown potent activity against Gram-positive bacteria, significantly outperforming traditional antibiotics like ampicillin. For example, derivatives bearing the thiadiazole core demonstrated substantial antibacterial effects against Staphylococcus aureus and Bacillus cereus .

The biological activity of the compound can be attributed to several mechanisms:

  • Redox Cycling : The nitrofuran moiety undergoes redox cycling, generating reactive oxygen species (ROS) that can damage cellular components such as DNA and proteins .
  • Enzyme Inhibition : The thiophene ring may interact with various enzymes or receptors, modulating their activity and contributing to the compound's biological effects .
  • Cell Membrane Disruption : Some studies suggest that these compounds can disrupt bacterial cell membranes, leading to cell lysis .

Structure–Activity Relationship (SAR)

The SAR analysis reveals that modifications on the piperazine and thiadiazole rings significantly influence biological activity:

Modification Effect on Activity
Substituents on piperazineIncreased potency observed with n-propyl and benzyl groups
Variations in thiadiazoleCertain substitutions enhance antibacterial activity against Gram-positive bacteria
Presence of nitro groupEssential for maintaining high biological activity

Case Studies

  • Leishmaniasis Treatment : A series of 5-nitrofuran derivatives were synthesized and evaluated for their antileishmanial properties. The most effective compound showed minimal cytotoxicity towards macrophages while being highly effective against Leishmania species .
  • Tuberculosis Research : Compounds derived from 5-nitrofuran were tested for antitubercular activity, revealing several derivatives with comparable efficacy to established treatments like isoniazid .

Properties

IUPAC Name

(5-nitrofuran-2-yl)-[4-(5-thiophen-2-yl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O4S2.ClH/c22-15(12-3-4-14(25-12)21(23)24)19-5-7-20(8-6-19)16-18-17-11(10-27-16)13-2-1-9-26-13;/h1-4,9H,5-8,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTKEBOAABYKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(CS2)C3=CC=CS3)C(=O)C4=CC=C(O4)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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